4-Methoxy-5-nitro-indoline
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Overview
Description
4-Methoxy-5-nitro-indoline is a derivative of indoline, a bicyclic heterocycle containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a methoxy group at the fourth position and a nitro group at the fifth position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-nitro-indoline typically involves the nitration of 4-methoxy-indoline. One common method is the nitration of 4-methoxy-indoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-nitro-indoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products Formed
Reduction: 4-Methoxy-5-amino-indoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-5-nitro-indoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Material Science: Indoline derivatives, including this compound, are explored for their electronic and optical properties, making them candidates for organic electronics and photonics.
Mechanism of Action
The biological activity of 4-Methoxy-5-nitro-indoline is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-indoline: Lacks the nitro group, making it less reactive in certain biological contexts.
5-Nitro-indoline: Lacks the methoxy group, which may affect its solubility and bioavailability.
4-Methoxy-5-amino-indoline: The reduced form of 4-Methoxy-5-nitro-indoline, with different reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-5-nitro-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9-6-4-5-10-7(6)2-3-8(9)11(12)13/h2-3,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKRUKASSEDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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